molecular formula C14H15NO2 B8608125 4-methyl-1-(phthalimido)-3-pentene CAS No. 13296-42-9

4-methyl-1-(phthalimido)-3-pentene

Cat. No. B8608125
Key on ui cas rn: 13296-42-9
M. Wt: 229.27 g/mol
InChI Key: MRZQAASTUQTBMY-UHFFFAOYSA-N
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Patent
US06221334B1

Procedure details

To a suspension of phthalimide, potassium derivative (11.5 g, 0.062 mol) in dry dimethylformamide (60 mL) was added 1-bromo4-methyl-3-pentene (10.0 g, 0.061 mol) and the suspension was stirred under N2 at 90° C. for 4 h. The reaction mixture was poured into water (300 mL) and the precipitated solid was filtered and washed with water and the solid was dried under vacuum. Yield: 12.8 g (91%). mp 95-97° C. MS: (M+H)+=229.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br[CH2:14][CH2:15][CH:16]=[C:17]([CH3:19])[CH3:18].O>CN(C)C=O>[CH3:18][C:17]([CH3:19])=[CH:16][CH2:15][CH2:14][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |^1:11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
11.5 g
Type
reactant
Smiles
[K]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrCCC=C(C)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred under N2 at 90° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC(=CCCN1C(C=2C(C1=O)=CC=CC2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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